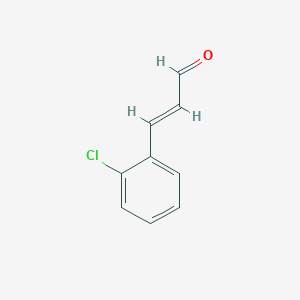

2-Chlorocinnamaldehyde

Description

Overview and Significance in Contemporary Chemistry

2-Chlorocinnamaldehyde is an organic compound that has garnered interest in various fields of chemical research. lookchem.com It belongs to the family of cinnamaldehyde (B126680) derivatives, which are characterized by a phenyl group attached to an unsaturated aldehyde. The presence of a chlorine atom at the ortho-position of the phenyl ring distinguishes this compound and influences its chemical properties and reactivity. This substitution is critical, as it can increase the electrophilicity of the beta-carbon atom, potentially enhancing its reactivity with cellular nucleophiles. nih.gov

In contemporary chemistry, the significance of this compound lies in its utility as a versatile building block for the synthesis of more complex organic compounds and as a subject of study for its potential biological activities. lookchem.com Its structure, featuring an α,β-unsaturated aldehyde, provides multiple reactive sites for chemical modifications. nih.gov Researchers are exploring its applications in areas such as medicinal chemistry and materials science. For instance, it has been investigated for its antifungal properties and as a precursor in the synthesis of novel compounds with potential therapeutic applications. koreascience.kryuntsg.com

Historical Context of Cinnamaldehyde Derivatives Research

The study of cinnamaldehyde and its derivatives has a long history, originating with the isolation of cinnamaldehyde from cinnamon oil in 1834. biocrates.comwikipedia.org The parent compound, cinnamaldehyde, is a major component of cinnamon bark and is responsible for its characteristic flavor and aroma. nih.govwikipedia.org Early research focused on its extraction, characterization, and use as a fragrance and flavoring agent. nih.govcreationwiki.org

Over time, scientific inquiry expanded to the synthesis and exploration of various cinnamaldehyde derivatives. This was driven by the desire to understand structure-activity relationships and to develop new compounds with enhanced or novel properties. koreascience.krmdpi.com The introduction of different substituents onto the phenyl ring or modifications to the aldehyde side chain led to a diverse library of cinnamaldehyde analogs. These derivatives have been the subject of extensive research, exploring their applications in fields ranging from perfumery to medicine. lookchem.comresearchgate.net

Rationale for Focused Investigation of this compound

The focused investigation of this compound is prompted by several key factors. The introduction of a chlorine atom at the ortho-position of the phenyl ring significantly alters the electronic and steric properties of the molecule compared to the parent cinnamaldehyde. This substitution can lead to unique biological activities and chemical reactivity. nih.gov

Research has shown that ortho-substituted cinnamaldehydes can exhibit higher activity in certain biological assays compared to their meta- and para-substituted counterparts. koreascience.kr For example, this compound has demonstrated notable inhibitory activity against certain enzymes and has been studied for its antifungal effects against fluconazole-resistant Candida albicans. koreascience.kryuntsg.com This has spurred further investigation into its potential as a lead compound for the development of new therapeutic agents. koreascience.kr The specific placement of the chlorine atom provides a strategic point for further chemical modification, allowing for the synthesis of a wide range of derivatives with potentially tailored properties.

Scope and Objectives of the Research Review

This research review aims to provide a comprehensive overview of the current state of knowledge regarding this compound. The primary objective is to consolidate and present detailed research findings on its chemical properties, synthesis, and applications in academic research.

The scope of this review is strictly focused on the chemical compound this compound. It will cover its fundamental physicochemical properties, various methods reported for its synthesis, and its documented applications in scientific research. The review will present this information in a structured format, including data tables for clarity and ease of comparison.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₇ClO chemsrc.comchemsrc.com |

| Molecular Weight | 166.604 g/mol chemsrc.comchemsrc.com |

| Appearance | Brown Liquid fishersci.com |

| Melting Point | 20 - 22 °C / 68 - 71.6 °F fishersci.com |

| Boiling Point | 286.8 °C at 760 mmHg chemsrc.com |

| Density | 1.192 g/cm³ chemsrc.com |

| Flash Point | > 110 °C / > 230 °F fishersci.com |

| Refractive Index | 1.591 chemsrc.com |

| Vapor Pressure | 0.00259 mmHg at 25°C chemsrc.com |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported in the scientific literature. One common approach involves the Vilsmeier-Haack reaction, where a substituted acetophenone (B1666503) is formylated. For instance, β-Chlorocinnamaldehyde can be synthesized by reacting acetophenone with a mixture of phosphoryl chloride and dimethylformamide. prepchem.com

Another synthetic route is the catalytic olefination reaction of hydrazones of aromatic aldehydes with 2-trichloromethyl-1,3-dioxolane, which can produce ethylene (B1197577) acetals of the target alkenes. researchgate.net Additionally, a procedure similar to the synthesis of trans-3-Chlorocinnamaldehyde has been adapted, starting from 4-chlorobenzaldehyde. chemrxiv.org The choice of synthetic method often depends on the desired yield, stereoselectivity, and the availability of starting materials.

Research Applications of this compound

This compound has been the subject of investigation in several areas of chemical and biological research. Its applications stem from its unique chemical structure and resulting reactivity.

One significant area of research is its potential as an antifungal agent. Studies have evaluated the efficacy of this compound against various fungal strains, including the opportunistic pathogen Candida albicans. yuntsg.com Research has shown that it can inhibit the growth of fluconazole-resistant strains and interfere with biofilm formation. yuntsg.com

In the field of medicinal chemistry, this compound has been studied as an inhibitor of farnesyl protein transferase (FPTase), an enzyme implicated in certain types of cancer. koreascience.kr Among various synthesized cinnamaldehyde derivatives, this compound showed the highest inhibitory activity on FPTase in one study. koreascience.kr

Furthermore, this compound serves as a valuable intermediate in organic synthesis. lookchem.com Its reactive aldehyde group and the chlorinated phenyl ring allow for a variety of chemical transformations, making it a useful building block for creating more complex molecules with potential applications in materials science and drug discovery. lookchem.comresearchgate.net For example, it has been used in studies investigating the influence of substituents on reduction reactions. academie-sciences.fr

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBCDXOKFIDHNS-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031046 | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794-45-2 | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Chlorocinnamaldehyde

Established Synthetic Pathways for 2-Chlorocinnamaldehyde

Traditional methods for the synthesis of this compound primarily rely on two well-established chemical transformations: the direct chlorination of cinnamaldehyde (B126680) and the condensation reaction involving 2-chlorobenzaldehyde (B119727).

Reaction of 2-Chlorobenzaldehyde with Acetylene Derivatives

An alternative and widely utilized strategy for synthesizing this compound is through a condensation reaction. This approach involves the reaction of 2-chlorobenzaldehyde with an appropriate two-carbon synthon, such as acetaldehyde (B116499) or its equivalent. This type of reaction, often an aldol (B89426) condensation, builds the α,β-unsaturated aldehyde structure. For instance, substituted benzaldehydes can be reacted with acetaldehyde to produce the corresponding substituted cinnamaldehydes. biomolther.org

Another variation of this approach involves the use of organometallic reagents. For example, 2-chlorobenzaldehyde can be reacted with a vinyl Grignard reagent in an anhydrous solvent like ether or tetrahydrofuran (B95107) to yield this compound. cinnamic-acid.com This method offers a versatile route to the target molecule by forming the carbon-carbon double bond through the addition of the vinyl group to the aldehyde.

Novel and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a growing emphasis on the development of more environmentally benign and efficient synthetic methods in chemistry. While specific examples for the synthesis of this compound are emerging, several green chemistry approaches applied to cinnamaldehyde and its derivatives are highly relevant and adaptable. These methodologies focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient techniques. chalmers.se

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to significantly reduce reaction times and improve yields. researchgate.netoatext.com This technique has been successfully employed for the synthesis of various heterocyclic compounds and α,β-unsaturated systems. oatext.commdpi.com For example, the Knoevenagel condensation of aromatic aldehydes with active methylene (B1212753) compounds can be carried out efficiently under solvent-free conditions using microwave irradiation, offering a green and rapid route to compounds structurally related to this compound. oatext.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. numberanalytics.com The phenomenon of acoustic cavitation enhances mass transfer and can accelerate reaction rates. numberanalytics.comumb.edu Ultrasound has been used in the synthesis of various organic compounds, including the condensation of cinnamaldehyde with amines to form imines, suggesting its potential for the synthesis of this compound derivatives. researchgate.netniscpr.res.innih.govmdpi.com

Eco-Friendly Catalysts: The use of recyclable and non-toxic catalysts is a cornerstone of green chemistry. For the synthesis of cinnamaldehyde derivatives, catalysts such as Ni-chitosan nanocomposites and graphene oxide have been explored. nih.govaip.org Ni-chitosan, a bio-based polymer complex, has been shown to be an effective and recyclable catalyst for the synthesis of 1,4-dihydropyridine (B1200194) scaffolds from cinnamaldehyde derivatives under ultrasonic conditions. nih.gov Graphene oxide has been utilized as a heterogeneous catalyst in the solvent-free Biginelli reaction to create dihydropyrimidine (B8664642) derivatives of cinnamaldehyde. aip.org These catalytic systems offer the advantages of easy separation and reuse, minimizing waste and environmental impact.

Derivatization Strategies and Functionalization of this compound

The chemical reactivity of this compound, stemming from its aldehyde group and the conjugated double bond, allows for a wide range of derivatization and functionalization reactions. These modifications are crucial for creating new molecules with potentially enhanced biological or material properties.

Exploration of α-Substituted Cinnamaldehyde Derivatives

The α-position of the cinnamaldehyde scaffold is a key site for functionalization. The introduction of substituents at this position can significantly alter the molecule's properties. While direct α-substitution on this compound is a plausible synthetic route, related transformations on similar structures have been reported. For instance, α-bromo-4-chlorocinnamaldehyde has been synthesized from 4-chlorocinnamaldehyde (B90052). biomolther.org This was achieved by first reacting the 4-chlorocinnamaldehyde with liquid bromine to form a dibromo intermediate, followed by dehydrobromination to yield the α-bromo derivative. biomolther.org A novel method for the synthesis of α-chlorocinnamaldehydes involves the catalytic olefination of hydrazones of aromatic aldehydes with 2-trichloromethyl-1,3-dioxolane, which stereoselectively produces the Z-isomers. researchgate.net

Synthesis of Schiff Base Adducts of Cinnamaldehyde Derivatives

The aldehyde group in this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines. uomustansiriyah.edu.iq These reactions are a cornerstone of derivatization and have been used to create a vast library of compounds from cinnamaldehyde and its analogues. nih.govresearchgate.netmdpi.comresearchgate.net

Formation of Thiosemicarbazide (B42300) Derivatives (e.g., 4-chlorocinnamaldehyde thiosemicarbazide)

The synthesis of thiosemicarbazide derivatives from cinnamaldehydes has garnered attention due to their potential biological activities. While the specific synthesis of this compound thiosemicarbazide is not detailed in the provided results, the development of related compounds, such as 4-chlorocinnamaldehyde thiosemicarbazide (PMDD-5Y), has been a focus of research for its properties as a laccase inhibitor. sioc-journal.cnresearchgate.netnih.gov Laccase is a crucial enzyme in various microorganisms, and its inhibition can be a strategy for developing fungicides. sioc-journal.cnresearchgate.netnih.gov

Inspired by the activity of PMDD-5Y, researchers have designed and synthesized numerous novel cinnamaldehyde thiosemicarbazide derivatives. researchgate.net These studies often involve modifying the core structure to enhance activity against phytopathogenic fungi like Magnaporthe oryzae, the causative agent of rice blast. researchgate.net For instance, one study synthesized 32 new agents containing the cinnamaldehyde thiosemicarbazide scaffold, with some compounds showing greater potency than the commercial fungicide isoprothiolane. researchgate.net

In a broader context, thiosemicarbazide derivatives are known for a variety of biological activities, and their synthesis often involves the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone. mdpi.com

Vinylic Amidation Reactions of β-Chloro Cinnamaldehydes

Vinylic amidation of β-chloro cinnamaldehydes represents a significant transformation for the formation of a Csp²-N bond. Research has demonstrated a direct amidation reaction of phenyl-substituted β-chlorocinnamaldehyde using a robust chalcogen-stabilized iron selenide (B1212193) carbonyl cluster, Fe₃Se₂(CO)₉. researchgate.net This method is notable for its efficiency, proceeding under aerobic conditions in a relatively short time (4 hours) with a low catalyst loading (2 mol %). researchgate.net The reaction accommodates a wide range of primary amides, including aliphatic, aromatic, and heteroaromatic variants. researchgate.net

Furthermore, the vinylic amination of β-chloro cinnamaldehydes with azole derivatives has been achieved using the same Fe₃Se₂(CO)₉ catalyst. researchgate.net This process also operates under aerobic conditions and provides good to excellent yields of the corresponding ferrocenyl/phenyl/thiophenyl-azoles. researchgate.net These reactions highlight the utility of iron-based catalysts in facilitating challenging C-N bond formations.

Suzuki-Miyaura Coupling Reactions of β-Chloro Cinnamaldehydes

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of β-chloro cinnamaldehydes, a selenated N-heterocyclic carbene (NHC)-Pd(II) pincer complex has been shown to be a highly efficient catalyst for this transformation. scispace.comkisti.re.krresearchgate.net This catalytic system effectively couples ferrocene-substituted β-chloro-cinnamaldehydes with various boronic acids. scispace.comkisti.re.krresearchgate.net The reaction proceeds under relatively mild conditions and demonstrates the versatility of palladium catalysis in activating the otherwise unreactive C-Cl bond in vinylic chlorides. This methodology has also been extended to the coupling of β-chloro-acrylonitriles and malononitriles, further showcasing its broad applicability. scispace.comkisti.re.krresearchgate.net

Metal-Free Catalyzed Reactions (e.g., PTSA-catalyzed β-ketoacetal synthesis)

In a move towards more sustainable and economical chemical synthesis, metal-free catalytic systems have been developed for the transformation of this compound. helsinki.fi One notable example is the use of p-toluenesulfonic acid (PTSA) as a catalyst for the synthesis of β-ketoacetals from β-chlorocinnamaldehyde and dihydroxy alcohols. preprints.orgresearchgate.netglobalauthorid.comresearchgate.net This reaction proceeds in toluene (B28343) and yields the desired products in moderate to good amounts. researchgate.net

The proposed mechanism suggests that PTSA first catalyzes the selective protection of the aldehyde group to form a β-chloroacetal intermediate. preprints.orgresearchgate.net Subsequently, this intermediate undergoes dechlorination facilitated by water, leading to the final β-ketoacetal product. preprints.orgresearchgate.net This transformation is particularly effective when the cinnamaldehyde derivative bears an electron-donating substituent at the para-position. researchgate.net The reaction also exhibits selectivity for the formation of β-keto-1,3-acetals when a mixture of 1,2- and 1,3-diols is used. researchgate.net This PTSA-catalyzed reaction is valued for its metal-free nature, economic feasibility, and tolerance of various functional groups. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| β-chlorocinnamaldehyde | Dihydroxy alcohols | p-Toluenesulfonic acid (PTSA) | β-ketoacetal | 22-72 | preprints.orgresearchgate.net |

Mechanistic Studies of this compound Reactions

Density Functional Theory (DFT) Studies of Reaction Pathways (e.g., Pinnick Oxidation)

Density Functional Theory (DFT) has been employed to investigate the mechanisms of reactions involving α,β-unsaturated aldehydes, providing insights that are applicable to this compound. A key example is the study of the Pinnick oxidation, which converts aldehydes to carboxylic acids. nih.govresearchgate.netroyalsocietypublishing.org DFT calculations at the (SMD)-M06-2X/aug-pVDZ level of theory have elucidated the reaction mechanism, showing good agreement with experimental observations. nih.govresearchgate.netroyalsocietypublishing.org

The calculations reveal that the reaction likely proceeds through the formation of chlorous acid (HOClO) from sodium chlorite (B76162) in the presence of an acid. nih.gov The chlorous acid then reacts with the aldehyde in a concerted manner via a distorted six-membered transition state to form a hydroxyallyl chlorite intermediate. nih.govresearchgate.netroyalsocietypublishing.org This initial step is considered the rate-determining step of the reaction. nih.govresearchgate.net The subsequent step is a highly exergonic pericyclic fragmentation of the intermediate, which yields the carboxylic acid and hypochlorous acid (HOCl). nih.gov DFT studies have also explored the influence of substituents on the cinnamaldehyde ring, which can affect the reaction kinetics. uni-heidelberg.de

Analysis of Intermediate Formation and Transition States

The study of reaction intermediates and transition states is crucial for understanding the detailed pathways of chemical transformations. For reactions involving this compound, both experimental and computational methods have been used to probe these transient species.

In the context of organocatalyzed reactions, such as the epoxidation of enals, the formation of an iminium ion intermediate is often proposed. rsc.org However, detailed mechanistic studies using a combination of 13C kinetic isotope effects (KIEs) and DFT calculations on p-chlorocinnamaldehyde have challenged this classical view. nih.gov The experimental data, which showed normal 13C KIEs at both the carbonyl and β-carbon atoms, suggested that both atoms are involved in the rate-determining step. nih.gov This observation is not fully consistent with a mechanism where the formation of the iminium ion is the sole rate-limiting step. vetticattgroup.com

Instead, a novel mechanism involving a concerted Sₙ2' transition state has been proposed. nih.gov In this pathway, the nucleophile attacks the β-carbon while the leaving group departs from the α-carbon in a single, concerted step, bypassing the discrete iminium ion as a key intermediate on the main reaction pathway. nih.gov DFT calculations support this alternative mechanism, which provides a more comprehensive explanation for the observed kinetic data. nih.govvetticattgroup.com

Influence of Substituents on Reaction Kinetics and Thermodynamics

The reactivity of the this compound molecule in chemical transformations is profoundly influenced by the nature and position of substituents on its aromatic ring. These substituents can alter the electronic landscape and steric environment of the molecule, thereby affecting the rates (kinetics) and equilibrium positions (thermodynamics) of its reactions. The chlorine atom at the ortho position in this compound itself plays a pivotal role through a combination of inductive and steric effects.

The influence of a substituent is generally understood through its electronic effects—inductive and mesomeric (resonance)—and its steric bulk. The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for evaluating the electronic influence of substituents at the meta and para positions on reaction rates (k) or equilibrium constants. libretexts.orgwikipedia.org In this equation, σ is the substituent constant that measures its electron-donating or -withdrawing ability, and ρ is the reaction constant indicating the sensitivity of a particular reaction to these electronic effects. wikipedia.org While the standard Hammett equation is not directly applicable to ortho substituents due to the significant and variable role of steric effects, the underlying principles of electronic influence remain critical. libretexts.org

Electronic and Steric Effects of the Chloro Group

The chlorine atom is moderately electron-withdrawing through its inductive effect (-I), which decreases the electron density in the benzene (B151609) ring and the attached propenal side chain. This effect tends to increase the electrophilicity of both the carbonyl carbon and the β-carbon of the alkene, making them more susceptible to nucleophilic attack. However, the ortho position of the chlorine in this compound introduces significant steric hindrance around the reaction center, which can counteract the electronic activation by impeding the approach of reactants. rsc.org

| Cinnamaldehyde Derivative | Substituent Position | Relative Reaction Time | Primary Influencing Factor(s) | Source |

| This compound | Ortho | Longer | Steric Hindrance, Electronic | rsc.org |

| 3-Chlorocinnamaldehyde | Meta | Shorter | Electronic | rsc.org |

| 4-Chlorocinnamaldehyde | Para | Shorter | Electronic | rsc.org |

| 4-Methylcinnamaldehyde | Para | Shorter | Electronic | rsc.org |

Comparative Reactivity with Other Substituents

To contextualize the effect of the ortho-chloro substituent, it is useful to compare it with the effects of strongly electron-donating groups (EDG) and electron-withdrawing groups (EWG) at other positions. For instance, in studies of bisulfite addition to cinnamaldehyde derivatives, a para-nitro group (strong EWG) significantly affects the reaction equilibrium and kinetics compared to a para-dimethylamino group (strong EDG). union.edu These comparative studies reinforce that the electronic nature of the substituent profoundly alters the reactivity of the cinnamaldehyde core.

In the Pinnick oxidation of substituted cinnamaldehydes, Density Functional Theory (DFT) calculations have been used to model the influence of both EDGs and EWGs on the reaction mechanism, further quantifying how substituents modulate the electronic properties and subsequent reactivity of the aldehyde. soton.ac.uk Similarly, in N-heterocyclic carbene (NHC) catalyzed reactions, substituted cinnamaldehydes like 4-chlorocinnamaldehyde and 2-nitrocinnamaldehyde (B74183) are viable substrates, indicating that the reaction tolerates a range of electronic modifications on the phenyl ring. chalmers.se

| Reaction | Substrate | Substituent | Key Finding | Source |

| Cycloaddition | This compound | 2-Chloro | Lower reaction rate compared to 3- and 4-chloro isomers. | rsc.org |

| Dihydropyranone Synthesis | 4-Chlorocinnamaldehyde | 4-Chloro | Reaction proceeds in good yield (80%). | chalmers.se |

| Dihydropyranone Synthesis | 2-Nitrocinnamaldehyde | 2-Nitro (EWG) | Reaction proceeds in good yield (73%). | chalmers.se |

| Bisulfite Addition | 4-Nitrocinnamaldehyde | 4-Nitro (EWG) | Reaction kinetics and thermodynamics are strongly influenced by the EWG. | union.edu |

| Bisulfite Addition | 4-Dimethylaminocinnamaldehyde | 4-Dimethylamino (EDG) | Reaction kinetics and thermodynamics are strongly influenced by the EDG. | union.edu |

Influence on Thermodynamic Stability

Biological Activities and Mechanistic Insights of 2 Chlorocinnamaldehyde

Antimicrobial Efficacy and Mechanisms

2-Chlorocinnamaldehyde has demonstrated a broad spectrum of antimicrobial activity, showing effectiveness against various pathogenic bacteria, fungi, and viruses. Its mechanisms of action often involve the disruption of microbial cellular structures and key biological processes.

Derivatives of cinnamaldehyde (B126680), including chlorinated forms, exhibit notable antibacterial properties. Studies have shown that these compounds can inhibit the growth of various bacterial pathogens. For instance, chloro-substituted cinnamaldehyde derivatives have been reported to possess antibacterial activity against foodborne pathogens like Vibrio parahaemolyticus. nih.govbohrium.com The primary mechanism of action is believed to be the disruption of the bacterial cell membrane. nih.gov Cinnamaldehyde and its derivatives are hydrophobic, which allows them to permeate the bacterial cell wall and compromise the integrity of the cytoplasmic membrane, leading to the leakage of intracellular components and eventual cell death. nih.govchlorhexidinefacts.com This disruption of the cell's physical barrier interferes with essential processes like osmosis and energy production. chlorhexidinefacts.com

This compound has shown significant antifungal capabilities, particularly against opportunistic human pathogens like Candida albicans. In a study focusing on fluconazole-resistant C. albicans, this compound exhibited a minimum inhibitory concentration (MIC) of 25 μg/mL. yuntsg.com Time-kill experiments confirmed its fungicidal activity, especially at concentrations five to ten times its MIC. yuntsg.com

A key aspect of its antifungal action is the inhibition of biofilm formation, a critical virulence factor for C. albicans. yuntsg.com While high concentrations were not able to completely eradicate established biofilms, they were effective at killing the fungal cells within the biofilm matrix. yuntsg.com This suggests that the compound's mechanism is not hindered by the protective extracellular matrix of the biofilm. yuntsg.com Other studies have also highlighted the antifungal potential of this compound against various fungal species, attributing its action to the inhibition of fungal growth and spore germination. frontiersin.orgresearchgate.net

**Table 1: Antifungal Activity of this compound Against *Candida albicans***

| Parameter | Observation | Reference |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 25 μg/mL against fluconazole-resistant C. albicans | yuntsg.com |

| Fungicidal Activity | Demonstrated fungicidal effects at 5x and 10x MIC | yuntsg.com |

| Biofilm Inhibition | Inhibited biofilm formation, particularly at 8x and 16x MIC | yuntsg.com |

| Biofilm Eradication | Effective in killing fungal cells within established biofilms | yuntsg.com |

Research into the antiviral properties of cinnamaldehyde derivatives has shown promising results. While studies specifically on this compound are limited, research on its isomer, 4-chlorocinnamaldehyde (B90052), provides valuable insights. In studies evaluating defenses against viral myocarditis, cinnamaldehyde derivatives were synthesized and tested for their effects on Coxsackievirus B3 (CVB3). nih.govkoreascience.krnih.govbiomolther.org These experiments, often using HeLa cells and neonatal rat cardiomyocytes, demonstrated that certain derivatives could inhibit CVB3 replication in a concentration-dependent manner. biomolther.org Although cinnamaldehyde itself shows antiviral activity, its chemical instability in vivo has prompted the development of more stable derivatives. nih.govkoreascience.krnih.gov The antiviral mechanism of these compounds also appears to involve potent anti-inflammatory effects, as they significantly inhibited the secretion and expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6 in CVB3-infected cells. nih.govkoreascience.krnih.gov

Antifungal Activity

Anticancer Potential and Molecular Mechanisms

This compound and related compounds have emerged as subjects of anticancer research due to their ability to inhibit the growth of various cancer cell lines and induce programmed cell death.

Cinnamaldehyde and its derivatives have demonstrated anti-proliferative activity against a wide range of human cancer cell lines. nih.govmaynoothuniversity.ie Studies involving ferrocenated derivatives of β-chlorocinnamaldehyde have shown significant anticancer effects on colon (HCT-116), lung (A549), and breast (MCF-7) cancer cells. researchgate.netsnu.edu.in Similarly, other cinnamaldehyde analogues have been tested against human leukemia (HL-60), cervical cancer (HeLa), and prostate cancer (PC-3) cell lines, showing varying degrees of cytotoxic activity. researchgate.netmdpi.com For example, 2'-hydroxycinnamaldehyde, a naturally occurring analogue, was found to inhibit the proliferation of DU145 prostate cancer cells. nih.gov The anti-proliferative mechanism is often linked to the molecule's ability to interfere with critical cellular signaling pathways that control cell growth and division. nih.gov

Table 2: Anti-Proliferative Activity of Cinnamaldehyde Derivatives on Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Ferrocenated β-chlorocinnamaldehyde | HCT-116 (Colon), MCF-7 (Breast) | Significant anticancer effect, induction of cell death. | researchgate.netsnu.edu.in |

| 2'-hydroxycinnamaldehyde | DU145 (Prostate) | Inhibited STAT3 activation and cell proliferation. | nih.gov |

| 2'-hydroxycinnamaldehyde | SW620 (Colon) | Inhibited cell growth and induced apoptosis. | nih.gov |

| Cinnamaldehyde | HL-60 (Leukemia) | Induced apoptosis. | mdpi.com |

| Cinnamaldehyde | HCT-116 (Colon) | Inhibited proliferation and invasion. | nih.gov |

| Thiosemicarbazide (B42300) derivatives | HeLa, MCF-7, HCT-116, HepG-2, PC-3 | Potent to weak antiproliferative activity observed. | mdpi.com |

A primary mechanism underlying the anticancer potential of this compound and its congeners is the induction of apoptosis, or programmed cell death. nih.govmdpi.com The process of apoptosis is critical for eliminating potentially harmful cells, and its induction is a key strategy in cancer therapy. aging-us.com

Studies on ferrocenated β-chlorocinnamaldehyde derivatives indicate that they induce apoptosis through an oxidative stress-mediated intrinsic pathway. researchgate.netsnu.edu.in This involves the generation of intracellular reactive oxygen species (ROS), which leads to the depolarization of the mitochondrial membrane potential. researchgate.netsnu.edu.in The disruption of mitochondrial function is a central event in apoptosis. It is often regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). mdpi.com Cinnamaldehyde derivatives have been shown to increase the Bax/Bcl-2 expression ratio, which favors apoptosis. mdpi.comresearchgate.net This shift ultimately leads to the activation of a cascade of enzymes called caspases (such as caspase-3 and caspase-9), which execute the final stages of cell death. researchgate.netsnu.edu.inmdpi.com

Cell Cycle Arrest (e.g., G0/G1 and G2/M phases)

The progression of the cell cycle is a tightly regulated process, and its disruption is a key strategy in cancer therapy. numberanalytics.com Cinnamaldehyde, the parent compound of this compound, has been shown to interfere with this process, inducing cell cycle arrest at different phases in cancer cells. mdpi.comresearchgate.net

Studies have demonstrated that cinnamaldehyde can significantly increase the population of cells in the G2/M phase, thereby inhibiting tumor cell growth. mdpi.com This arrest is associated with the downregulation of key regulatory proteins, including cyclin A and cyclin B1. mdpi.com In other contexts, cinnamaldehyde has been found to arrest the cell cycle in the G0/G1 phase by downregulating the expression of cell cycle markers like cyclin D1, cyclin-dependent kinase 6 (CDK6), cyclin E1, and CDK2. researchgate.net This dual-phase arrest highlights its potent anti-proliferative capabilities. mdpi.comresearchgate.net The induction of G2/M arrest prevents cells from entering mitosis, while G1 arrest blocks the initiation of DNA replication. numberanalytics.com

Table 1: Effects of Cinnamaldehyde on Cell Cycle Phases and Associated Proteins

| Cell Cycle Phase | Effect | Associated Molecular Changes | Reference |

|---|---|---|---|

| G2/M Phase | Arrest | ↓ Cyclin A, ↓ Cyclin B1, ↓ ERK2, ↓ p-ERK | mdpi.com |

| G0/G1 Phase | Arrest | ↓ C/EBPβ, ↓ C/EBPδ, ↓ Cyclin D1, ↓ CDK6, ↓ Cyclin E1, ↓ CDK2 | researchgate.net |

Inhibition of Cancer Cell Invasion and Metastasis

Cancer cell invasion and metastasis are complex processes involving the degradation of the extracellular matrix (ECM), a crucial step facilitated by enzymes known as matrix metalloproteinases (MMPs). mdpi.combiorxiv.orgplos.org Research indicates that cinnamaldehyde and its derivatives can significantly inhibit the invasive and migratory capabilities of cancer cells. mdpi.comresearchgate.netmdpi.com

The mechanism often involves the downregulation of MMP-2 and MMP-9, two key gelatinases that degrade the ECM. researchgate.netplos.org Concurrently, cinnamaldehyde can upregulate the expression of E-cadherin, a protein crucial for cell-cell adhesion; the loss of which is a hallmark of the epithelial-mesenchymal transition (EMT) that promotes metastasis. researchgate.netmdpi.com The activity of MMPs is naturally regulated by tissue inhibitors of metalloproteinases (TIMPs). biorxiv.orgnjmonline.nl By suppressing MMP expression, cinnamaldehyde effectively disrupts the enzymatic machinery required for cancer cells to invade surrounding tissues and metastasize. mdpi.commdpi.com

Table 2: Modulation of Metastasis-Related Proteins by Cinnamaldehyde

| Protein | Function | Effect of Cinnamaldehyde | Reference |

|---|---|---|---|

| MMP-2 | ECM Degradation | ↓ Downregulation | researchgate.net |

| MMP-9 | ECM Degradation | ↓ Downregulation | researchgate.netmdpi.com |

| E-cadherin | Cell Adhesion | ↑ Upregulation | researchgate.netmdpi.com |

| N-cadherin | Promotes Motility | ↓ Downregulation | mdpi.comnih.gov |

| Vimentin | Promotes Motility | ↓ Downregulation | mdpi.comnih.gov |

Modulation of Signaling Pathways (e.g., PI3K/AKT, AMPKα, ERK1/2, NF-κB, STAT3, MAPKs)

The anticancer effects of this compound and related compounds are rooted in their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation. researchgate.netresearchgate.netjppres.com

PI3K/AKT Pathway : The PI3K/AKT pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. frontiersin.orgmedsci.org Cinnamaldehyde has been shown to inhibit the EGF-induced PI3K/AKT signaling pathway by reducing the phosphorylation levels of PI3K, AKT, and mTOR. researchgate.net This inhibition disrupts downstream processes that promote cell growth and suppress apoptosis. researchgate.netjppres.com

AMPKα Pathway : The AMP-activated protein kinase α (AMPKα) is a key cellular energy sensor that, when activated, often shifts metabolism away from growth. Cinnamaldehyde has been observed to phosphorylate (activate) AMPKα, which contributes to its anti-adipogenic and potentially anti-cancer effects. researchgate.net

ERK1/2 and other MAPKs : The mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2 pathway, are crucial for transmitting signals from the cell surface to the nucleus to control gene expression and cell division. mdpi.com Cinnamaldehyde treatment has been shown to suppress the expression of ERK2 and its phosphorylated form, p-ERK. mdpi.com It also mitigates the activation of other MAPKs like JNK and p38. researchgate.net

NF-κB Pathway : Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in the inflammatory response and in promoting cancer cell survival and proliferation. researchgate.netnih.gov Cinnamaldehyde and its derivatives can inhibit the activation of NF-κB. researchgate.netrsc.org For instance, 2'-hydroxycinnamaldehyde has been reported to inhibit NF-κB activation, thereby blocking nitric oxide production in inflammatory cells. researchgate.net This is often achieved by preventing the phosphorylation of its inhibitor, IκB, which keeps NF-κB inactive in the cytoplasm. researchgate.net

STAT3 Pathway : Signal transducer and activator of transcription 3 (STAT3) is another transcription factor linked to cancer and inflammation. nih.gov Cinnamaldehyde has been found to impair the IL-6-induced STAT3 signaling pathway by inhibiting the phosphorylation of STAT3, without affecting the NF-κB pathway in the same model. researchgate.net

Table 3: Summary of Signaling Pathways Modulated by Cinnamaldehyde Derivatives

| Signaling Pathway | Key Proteins | Observed Effect | Reference |

|---|---|---|---|

| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Inhibition of phosphorylation | researchgate.netjppres.com |

| AMPKα | AMPKα | Activation by phosphorylation | researchgate.net |

| MAPKs | ERK1/2, JNK, p38 | Inhibition of activation/phosphorylation | mdpi.comresearchgate.net |

| NF-κB | NF-κB (p50/p65), IκB | Inhibition of activation and nuclear translocation | researchgate.netrsc.orgresearchgate.net |

| STAT3 | STAT3 | Inhibition of IL-6-induced phosphorylation | researchgate.net |

Anti-Angiogenic Effects (e.g., inhibition of VEGF)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, with vascular endothelial growth factor (VEGF) being a primary driver. nih.govthno.org Specifically, VEGF binds to its receptor, VEGFR-2, on endothelial cells to initiate signaling cascades that promote cell proliferation and migration. nih.govfrontiersin.org

Extracts from cinnamon, a natural source of cinnamaldehyde, have been identified as potent inhibitors of VEGFR-2 kinase activity. nih.gov This direct inhibition blocks the downstream signaling mediated by VEGF. nih.gov By disrupting the VEGF/VEGFR-2 axis, cinnamaldehyde and its derivatives can suppress various aspects of angiogenesis, including endothelial cell proliferation, migration, and tube formation, ultimately hindering the tumor's ability to secure a blood supply. nih.govmdpi.com

Anti-inflammatory and Immunomodulatory Activities

Beyond its anti-cancer properties, this compound and its parent compounds exhibit significant anti-inflammatory and immunomodulatory effects.

Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6, PGE2)

Chronic inflammation is a key contributor to various diseases, including cancer. Cinnamaldehyde has demonstrated a strong capacity to suppress the production of major pro-inflammatory mediators. researchgate.netrsc.org In studies using mouse macrophages, cinnamaldehyde significantly lowered the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). rsc.orgnih.gov This reduction is often linked to the inhibition of the NF-κB signaling pathway, which controls the gene expression of many of these inflammatory cytokines. researchgate.netrsc.org

Table 4: Inhibition of Pro-inflammatory Mediators by Cinnamaldehyde

| Inflammatory Mediator | Function | Effect of Cinnamaldehyde | Reference |

|---|---|---|---|

| TNF-α | Pro-inflammatory cytokine | ↓ Reduced production/levels | researchgate.netrsc.orgnih.gov |

| IL-1β | Pro-inflammatory cytokine | ↓ Reduced production/levels | researchgate.netrsc.orgnih.gov |

| IL-6 | Pro-inflammatory cytokine | ↓ Reduced production/levels | researchgate.netrsc.orgnih.gov |

| PGE2 | Pro-inflammatory prostaglandin | ↓ Reduced production | researchgate.netrsc.org |

Modulation of Mast Cell Degranulation

Mast cells are key players in allergic and inflammatory reactions, releasing a host of mediators like histamine (B1213489) upon activation. nih.govfrontiersin.org Cinnamaldehyde has been shown to inhibit the activation and degranulation of mast cells. researchgate.netresearchgate.net Research indicates that cinnamaldehyde exposure suppresses the release of β-hexosaminidase (a marker of degranulation) and inhibits the synthesis of histamine. researchgate.net This stabilizing effect on mast cells is believed to be mediated by the suppression of signaling pathways such as p38 and ERK, which are involved in regulating allergic inflammation. researchgate.net By preventing mast cell degranulation, cinnamaldehyde can temper the immediate hypersensitivity responses characteristic of allergic diseases. nih.gov

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, HIF-1α, MKKs)

Research into the biological activities of this compound and its isomers has revealed notable effects on key inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) pathway, a central mediator of inflammatory responses, has been identified as a target. In a study analyzing synthetic derivatives of cinnamaldehyde, α-chlorocinnamaldehyde demonstrated a significant inhibitory effect on lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, with a reported half-maximal inhibitory concentration (IC₅₀) value of 7 μM. thieme-connect.com This suggests a potent anti-inflammatory potential mediated through the suppression of this crucial transcription factor. In contrast, other derivatives like trans-cinnamaldehyde and 2-methoxycinnamaldehyde (B72128) also inhibited NF-κB, but their activity was not linked to antioxidant potential. thieme-connect.com

The mitogen-activated protein kinase kinase (MKK) signaling cascades, which are upstream regulators of MAPKs and play critical roles in inflammation, are also modulated by chlorinated cinnamaldehyde derivatives. Specifically, 4-chloro-cinnamaldehyde has been shown to block the phosphorylation of MKKs, which in turn inhibits downstream MAPK signaling. nih.gov This action contributes to the anti-inflammatory effects observed, such as the reduced expression of tumor necrosis factor-α and interleukin-4. nih.gov

The role of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular adaptation to low oxygen, is well-established in inflammation and is a target for cinnamaldehyde, the parent compound of this compound. researchgate.netmdpi.com HIF-1α's expression can be induced by inflammatory stimuli even under normal oxygen conditions, and it regulates genes involved in angiogenesis, cell metabolism, and inflammation. mdpi.com While cinnamaldehyde has been shown to inhibit the activity of HIF-1α in macrophages, specific studies detailing the direct effects of this compound on HIF-1α signaling are not extensively documented in the reviewed literature. researchgate.net

Antioxidant Effects and Oxidative Stress Modulation

While cinnamaldehyde and its various derivatives are often investigated for their antioxidant properties, the specific effects of this compound are less defined. rsc.orgscienceopen.com The parent compound, cinnamaldehyde, is known to exert antioxidant effects through pathways like the Nrf2/HO-1 system, which protects against oxidative stress. rsc.orgnih.gov However, studies on NF-κB inhibition by cinnamaldehyde derivatives suggest that their anti-inflammatory actions are not always directly attributable to their antioxidant capacities. thieme-connect.com For instance, trans-cinnamaldehyde and 2-methoxycinnamaldehyde were effective NF-κB inhibitors, while other potent antioxidants like caffeic acid did not show significant inhibition, indicating distinct mechanisms of action. thieme-connect.com

Oxidative stress involves an imbalance between reactive oxygen species (ROS) production and the cell's ability to detoxify them. nih.gov The Nrf2 transcription factor is a key regulator of cellular defense against oxidative stress, controlling the expression of numerous antioxidant and detoxification genes. nih.govnih.gov For some sensitizers like cinnamaldehyde, the activation of Nrf2 can suppress pro-inflammatory cytokines. nih.gov One study showed that lower concentrations of cinnamaldehyde induced Nrf2 accumulation and inhibited IL-1β, while higher concentrations did not, instead increasing pro-inflammatory cytokine expression. nih.gov This highlights a complex, dose-dependent relationship between cinnamaldehyde derivatives and the modulation of oxidative stress and inflammation.

Enzyme Inhibition Studies

This compound and its isomers have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govacs.org The inhibition of this enzyme is a primary strategy for developing agents to treat hyperpigmentation disorders. nih.gov Studies on alpha-substituted derivatives of cinnamaldehyde have demonstrated their ability to reduce both the monophenolase and diphenolase activities of mushroom tyrosinase in a reversible manner. acs.org

Structure-activity relationship (SAR) studies indicate that the α,β-unsaturated carbonyl scaffold is a crucial feature for many tyrosinase inhibitors. nih.gov For α-substituted cinnamaldehydes, the nature of the substituent at the alpha position significantly influences inhibitory potency. For instance, α-bromocinnamaldehyde was found to be a more potent inhibitor than α-chlorocinnamaldehyde, which in turn was more effective than α-methylcinnamaldehyde. acs.org This suggests that an electron-withdrawing group at the alpha position enhances the inhibitory activity. A related isomer, 4-chlorocinnamaldehyde, was identified as a reversible competitive inhibitor of mushroom tyrosinase. researchgate.net

The table below summarizes the inhibitory concentrations (IC₅₀) of chlorinated cinnamaldehyde derivatives against mushroom tyrosinase activities.

| Compound | Monophenolase IC₅₀ (mM) | Diphenolase IC₅₀ (mM) | Reference |

|---|---|---|---|

| α-Chlorocinnamaldehyde | 0.140 | 0.110 | acs.org |

| 4-Chlorocinnamaldehyde | 0.07 | 0.3 | researchgate.net |

| α-Bromocinnamaldehyde | 0.075 | 0.049 | acs.org |

| α-Methylcinnamaldehyde | 0.440 | 0.450 | acs.org |

Beyond tyrosinase, derivatives of related compounds have been explored for their inhibitory effects on other enzymes, such as urease. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the development of drugs against ulcers caused by Helicobacter pylori. nih.gov While direct studies on the urease inhibitory activity of this compound itself are not prominent, research on structurally related thiosemicarbazones and other derivatives provides insight. nih.govscience.gov The mechanism of urease inhibition often involves the chelation of nickel ions within the enzyme's active site. nih.govmdpi.com For example, N-phenyl thiosemicarbazones, which bear a structural resemblance to thiourea (B124793) (a standard urease inhibitor), have shown potent inhibitory activity. science.gov The binding is facilitated by functional groups containing electronegative atoms like sulfur and nitrogen that interact with the nickel ions. nih.govmdpi.com Similarly, acrylic acid derivatives have demonstrated urease inhibition, with their binding stabilized by interactions within the active site pocket. mdpi.com These findings suggest that synthetic derivatives of this compound could potentially be designed to target urease, although specific research in this area is required.

Tyrosinase Inhibition and Related Structure-Activity Relationships (SAR)

Genotoxicity and Mutagenicity Assessments

The genotoxic potential of this compound has been evaluated using standard bacterial assays, which are designed to detect chemical mutagens that can cause genetic damage. drugfuture.com

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium. vivotecnia.comnih.govtaylorandfrancis.com Studies on 2-halocinnamaldehydes have shown that this compound is clearly mutagenic. nih.govoup.comresearchgate.net In the absence of a metabolic activation system (S9 mix), it induced a significant number of revertants in S. typhimurium strains TA100 and TA98. oup.comresearchgate.net The frameshift mutagenic activity observed in these compounds is thought to be related to their planar molecular structure. nih.govoup.com

The SOS chromotest is a colorimetric assay that measures the induction of the SOS DNA repair system in Escherichia coli as an indicator of genotoxic damage. wikipedia.orgbiotoxicity.com this compound tested positive in the SOS chromotest, confirming its DNA-damaging potential. oup.comresearchgate.net The genotoxicity of this compound was found to be less potent than its brominated counterpart, 2-bromocinnamaldehyde, in both the Ames test and the SOS chromotest. oup.com

The table below presents the specific results from the Ames test and SOS chromotest for this compound.

| Assay | Strain/System | Condition | Result | Value | Reference |

|---|---|---|---|---|---|

| Ames Test | S. typhimurium TA100 | Without S9 Mix | Mutagenic | 6081 revertants/μmol | nih.govoup.com |

| Ames Test | S. typhimurium TA98 | Without S9 Mix | Mutagenic | 3050 revertants/μmol | nih.govoup.com |

| SOS Chromotest | E. coli PQ 37 | - | Positive | SOSIP = 0.181 | nih.govoup.com |

Anthelmintic Properties of Cinnamaldehyde Analogs

The search for new anthelmintic agents has led to the investigation of natural compounds and their derivatives, including cinnamaldehyde analogs. nih.govplos.org Cinnamaldehyde itself has demonstrated activity against various helminths, such as Ascaris suum and Dactylogyrus intermedius. plos.org Research into its analogs aims to identify compounds with enhanced potency and favorable properties. nih.gov

Studies utilizing the nematode Caenorhabditis elegans as a model organism have shown that several cinnamaldehyde analogs possess significant anthelmintic properties. nih.govnih.govfrontiersin.org Notably, halogenated derivatives have emerged as particularly potent. In one study, 4-chloro and 4-bromo cinnamaldehydes were identified as the most active compounds, achieving 100% killing of C. elegans at concentrations of 20 µg/mL and 10 µg/mL, respectively. researchgate.net The anthelmintic effect of these analogs was confirmed by observed morphological changes to the nematode's cuticle. nih.gov One proposed mechanism for the anthelmintic action of cinnamaldehyde involves the disruption of glutathione (B108866) metabolism in the nematode. nih.gov

The investigation into cinnamaldehyde derivatives represents a promising avenue for the development of new treatments against helminth infections, driven by the growing issue of drug resistance to existing anthelmintics. nih.gov

Table 2: Anthelmintic Activity of Selected Cinnamaldehyde Analogs against Caenorhabditis elegans

| Compound | Concentration | Exposure Time | Result |

| 4-Chlorocinnamaldehyde | 20 µg/mL | 2 days | 100% killing researchgate.net |

| 4-Bromocinnamaldehyde | 10 µg/mL | 2 days | 100% killing researchgate.net |

| Cinnamaldehyde Oxime | 50 µg/mL | 5 days | Nematicidal activity researchgate.net |

| 4-Dimethylaminocinnamaldehyde | 50 µg/mL | 5 days | Nematicidal activity researchgate.net |

| 4-Fluorocinnamaldehyde | 50 µg/mL | 5 days | Nematicidal activity researchgate.net |

| α-Methylcinnamaldehyde | 50 µg/mL | 5 days | Nematicidal activity researchgate.net |

| 4-Nitrocinnamaldehyde | 50 µg/mL | 5 days | Nematicidal activity researchgate.net |

| trans-Cinnamaldehyde | ≥ 100 µg/mL | 5 days | Minor nematicidal activity researchgate.net |

Structure Activity Relationships Sar and Computational Studies

Elucidation of Key Structural Features for Biological Activity

Systematic studies of cinnamaldehyde (B126680) analogs have identified several key structural components that are essential for their biological functions. The α,β-unsaturated aldehyde group, in particular, is a crucial feature, acting as an electrophilic Michael acceptor that can react with nucleophilic residues in biological targets like proteins and enzymes. ju.edu.jomdpi.comnih.gov Altering this functional group or saturating the α,β-carbon–carbon double bond can significantly impact the compound's reactivity and, consequently, its biological activity. tandfonline.comresearchgate.net

The position of halogen substituents on the phenyl ring of cinnamaldehyde is a critical determinant of biological activity, though its influence can vary depending on the specific biological target.

In the context of farnesyl protein transferase (FPTase) inhibition, ortho-substituted cinnamaldehydes demonstrated higher activity than their meta- and para-substituted counterparts. koreascience.kr Notably, 2-chlorocinnamaldehyde (an ortho-substituted analog) was identified as the most potent inhibitor of FPTase among the derivatives tested, with a pI50 value of 4.45. koreascience.kr Similarly, in a study of cinnamaldehyde acylhydrazone derivatives, a nitro group (another electron-withdrawing group) at the ortho-position conferred greater antimicrobial activity than when it was at the para-position. jst.go.jp

These findings underscore that the introduction of electron-withdrawing groups, such as halogens, on the aromatic ring can enhance antimicrobial effects, but the optimal substitution pattern (ortho vs. para) is highly dependent on the specific molecular target and assay conditions. jst.go.jpmdpi.com

Substitution at the alpha (α) carbon of the propenal side chain has been shown to modulate the biological activity of cinnamaldehyde derivatives. The introduction of groups at this position can influence the compound's steric and electronic properties, affecting its interaction with biological targets.

Several α-substituted derivatives, such as α-bromocinnamaldehyde, α-chlorocinnamaldehyde, and α-methylcinnamaldehyde, have demonstrated strong antityrosinase activity. researchgate.net Specifically, α-methyl cinnamaldehyde has been identified as a potent inhibitor of Candida albicans biofilm formation, showing over 90% inhibition at a concentration of 50 μg/mL. nih.gov The enhanced antifungal potency of α-methyl cinnamaldehyde is attributed to its increased hydrophobicity. researchgate.net

The presence of the α,β-unsaturated carbonyl pharmacophore is considered a biologically essential group for the activity of these analogs. nih.gov

The integrity of the α,β-unsaturated aldehyde side chain is fundamental to the biological activity of many cinnamaldehyde derivatives. mdpi.comkoreascience.kr This structural moiety is crucial for mechanisms like Michael addition, where the electrophilic β-carbon reacts with nucleophiles such as the thiol groups of cysteine residues in proteins. nih.govresearchgate.net

Modifications that alter this reactive capability often lead to a reduction in activity. For example:

Saturation of the Double Bond: Compounds lacking the α,β-double bond, such as 3-phenylpropionaldehyde, were found to be inactive as quorum sensing inhibitors. researchgate.net

Modification of the Aldehyde Group: Replacement of the aldehyde with a carboxylic acid moiety resulted in less active compounds. researchgate.net Studies on cinnamaldehyde-amino acid Schiff base compounds, however, show that such derivatives can possess excellent antifungal activity. royalsocietypublishing.org The formation of Schiff bases or acylhydrazones represents a significant modification that can produce potent antimicrobial agents. jst.go.jppnrjournal.com

Therefore, while the unsaturated aldehyde is a key pharmacophore, strategic modifications to the side chain can yield derivatives with tailored or enhanced biological profiles.

Role of α-Substitution on Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. royalsocietypublishing.org This methodology has been extensively applied to cinnamaldehyde derivatives to predict their efficacy and to guide the design of new, more potent analogs. mdpi.commdpi.com

Numerous QSAR models have been successfully developed and validated for cinnamaldehyde derivatives against various biological targets, particularly fungi and bacteria. royalsocietypublishing.orgmdpi.com These models are typically built using multilinear regression methods and are validated to ensure their stability and predictive power. mdpi.comresearchgate.net

For example, QSAR models for cinnamaldehyde derivatives against the wood-decaying fungi Trametes versicolor and Gloeophyllum trabeum showed high correlation coefficients (R² of 0.910 and 0.926, respectively), indicating a strong relationship between the structural descriptors and antifungal activity. mdpi.comresearchgate.net These models were validated internally and externally, confirming their predictability. mdpi.com

Another study developed QSAR models for cinnamaldehyde-amino acid Schiff base compounds against Escherichia coli and Staphylococcus aureus, yielding R² values of 0.9354 and 0.8946, respectively. mdpi.comnih.gov Similarly, models against Aspergillus niger and Penicillium citrinum were constructed with R² values of 0.9346 and 0.9590. royalsocietypublishing.org The use of molar concentrations instead of mass concentrations in some studies has led to the development of more reliable and predictive QSAR models. ncsu.edu These validated models provide a theoretical framework for designing new derivatives with potentially high bioactivity without needing to synthesize every compound. royalsocietypublishing.org

A key outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence biological activity. These descriptors provide insight into the physicochemical properties driving the compound's function. mdpi.com They are generally categorized as structural, topological, geometrical, thermodynamic, electrostatic, and quantum-chemical. mdpi.comncsu.edu

Several key descriptors have been correlated with the biological effects of cinnamaldehyde derivatives:

Electrostatic and Quantum-Chemical Descriptors: The "minimum net atomic charge for an H atom" was identified as a highly significant descriptor for antifungal activity against Trametes versicolor. mdpi.com A positive correlation suggested that increasing hydrogen-bonding and electrostatic interactions enhances activity. mdpi.com The "minimum atomic state energy for an H atom" was also found to be a crucial descriptor for activity against Staphylococcus aureus. mdpi.com

Polarity and Surface Area: The "polarity parameter/square distance" was shown to significantly affect antibacterial activity against E. coli. mdpi.com For activity against Penicillium citrinum, the "total charge-weighted partial negatively charged molecular surface area" (related to the descriptor FNSA-2) was most significant, reflecting the importance of negative charge distribution. ncsu.edu

Electronic Properties: In models against Aspergillus niger and Penicillium citrinum, molecular polarity and the "Max atomic orbital electronic population" were shown to have a significant effect on antifungal activity. royalsocietypublishing.org

The t-test is often used to measure the statistical importance of these descriptors in the correlation. mdpi.com By understanding which descriptors are most influential, researchers can rationally design new compounds with optimized properties for a desired biological effect.

Molecular Docking and Dynamics Simulations

Ligand-Protein Interactions and Binding Affinity Predictions

Molecular docking studies have been instrumental in elucidating the interactions between this compound and its biological targets. One notable target is tyrosinase, a key enzyme in melanin (B1238610) synthesis. Docking simulations of α-chlorocinnamaldehyde with mushroom tyrosinase have revealed that the compound binds to the active site of the enzyme. vetticattgroup.commdpi.com Interestingly, the simulations suggest that the interaction does not involve chelation with the copper ions in the enzyme's active center. Instead, the binding is mediated by interactions with specific amino acid residues within the active site. vetticattgroup.commdpi.com This finding provides a molecular basis for the observed inhibitory activity of α-chlorocinnamaldehyde on tyrosinase.

The binding affinity of cinnamaldehyde derivatives for tyrosinase has been quantified through inhibitory concentration (IC50) values. For α-chlorocinnamaldehyde, the IC50 values for the monophenolase and diphenolase activities of tyrosinase were determined to be 0.140 mM and 0.110 mM, respectively. nih.gov These values indicate a moderate inhibitory potency. In a broader context of cinnamaldehyde derivatives, substitutions on the cinnamaldehyde scaffold have been shown to significantly influence binding affinity. For instance, α-bromocinnamaldehyde exhibited lower IC50 values (0.075 mM for monophenolase and 0.049 mM for diphenolase), suggesting a higher binding affinity compared to the chloro-substituted counterpart. nih.gov

Table 1: Inhibitory Activity (IC50) of α-Substituted Cinnamaldehydes on Mushroom Tyrosinase

| Compound | Monophenolase IC50 (mM) | Diphenolase IC50 (mM) |

|---|---|---|

| α-Chlorocinnamaldehyde | 0.140 | 0.110 |

| α-Bromocinnamaldehyde | 0.075 | 0.049 |

| α-Methylcinnamaldehyde | 0.440 | 0.450 |

Data sourced from Cui et al., 2015. nih.gov

Conformational Analysis and Molecular Recognition

Conformational analysis is crucial for understanding how this compound adapts its shape to fit into the binding pocket of a protein. The flexibility of the molecule, particularly the rotation around the single bonds, allows it to adopt various conformations. Computational methods are employed to explore the conformational space of molecules and identify low-energy, stable conformations that are likely to be biologically active. researchgate.net

For cinnamaldehyde derivatives, the conformation is a key determinant of their interaction with target proteins. The spatial arrangement of the phenyl ring, the aldehyde group, and the chloro substituent influences the molecule's ability to form favorable interactions within a binding site. While specific conformational analysis studies dedicated solely to this compound are not extensively detailed in the reviewed literature, the principles of molecular recognition suggest that the molecule's shape and electronic properties are critical for its biological activity. The process of molecular recognition involves the ligand (this compound) and the protein target selectively binding to each other based on their complementary shapes, sizes, and chemical properties.

Computational Chemistry Approaches (e.g., DFT Calculations)

Mechanistic Interpretations at the Molecular Level

Density Functional Theory (DFT) calculations have provided valuable insights into the reaction mechanisms involving cinnamaldehyde derivatives. A pertinent example is the study of the Pinnick oxidation, a reaction that oxidizes aldehydes to carboxylic acids. DFT studies on the Pinnick oxidation of cinnamaldehyde have elucidated the reaction pathway. nih.gov The proposed mechanism involves the reaction of the aldehyde with chlorous acid via a six-membered ring transition state to form a hydroxyallyl chlorite (B76162) intermediate. This intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid. nih.gov

These computational studies have also highlighted that the first step of the reaction is typically the rate-determining step. nih.gov The insights gained from such mechanistic investigations are crucial for understanding the reactivity of the aldehyde functional group in this compound and predicting its behavior in various chemical transformations.

Elucidation of Electronic and Steric Effects on Reactivity

Computational studies have been employed to understand how electronic and steric factors influence the reactivity of substituted cinnamaldehydes. The presence of a chlorine atom at the 2-position of the cinnamaldehyde structure introduces both electronic and steric effects.

Electronically, the chlorine atom is an electron-withdrawing group, which can affect the electron density distribution across the molecule. DFT calculations on substituted cinnamaldehydes in the context of the Pinnick oxidation have shown that both electron-withdrawing and electron-donating groups can influence the reaction barriers. nih.gov The specific effect of the ortho-chloro substituent would be to modulate the electrophilicity of the carbonyl carbon and the nucleophilicity of the double bond.

Sterically, the chlorine atom at the ortho position of the phenyl ring can influence the molecule's preferred conformation and its ability to approach and interact with other molecules. This steric hindrance can affect reaction rates and the stereochemical outcome of reactions. For example, in nucleophilic additions to α-chloroaldehydes, the stereochemical outcome is often rationalized by models that consider the steric and electronic properties of the substituents. sfu.ca While detailed computational studies focusing specifically on the steric effects of the 2-chloro substituent on the reactivity of cinnamaldehyde are not abundant, the general principles of physical organic chemistry suggest that this substituent will play a significant role in governing the molecule's chemical behavior.

Potential Therapeutic Applications and Future Directions

Development of Novel Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial compounds. maynoothuniversity.ie 2-Chlorocinnamaldehyde has demonstrated notable potential in this area, particularly as an antifungal agent. Research has highlighted its effectiveness against fluconazole-resistant Candida albicans, a common and opportunistic fungal pathogen. yuntsg.com

Detailed research findings indicate that this compound exhibits significant antifungal activity. yuntsg.com In one study, the compound was shown to have a minimum inhibitory concentration (MIC) of 25 μg/mL against C. albicans. yuntsg.com Time-killing experiments further revealed that it possesses fungicidal activity at concentrations five to ten times its MIC. yuntsg.com The compound is also effective against the formation of biofilms, which are structured communities of microbial cells that are notoriously difficult to treat. yuntsg.com While high concentrations were not able to completely eradicate established biofilms, they were effective in killing the C. albicans cells within them. yuntsg.com The interest in 2-halocinnamaldehydes as bactericides and fungicides has been noted for their practical applications. nih.gov

| Compound | Organism | Activity Type | Measurement | Value | Source |

|---|---|---|---|---|---|

| This compound | Candida albicans (fluconazole-resistant) | Antifungal | Minimum Inhibitory Concentration (MIC) | 25 μg/mL | yuntsg.com |

| This compound | Candida albicans (fluconazole-resistant) | Fungicidal | Time-Killing Assay | Effective at 5-10x MIC | yuntsg.com |

| This compound | Candida albicans (fluconazole-resistant) | Antibiofilm | Biofilm Inhibition | Inhibitory activity demonstrated | yuntsg.com |

Prospects in Cancer Therapy and Prevention

Cinnamaldehyde (B126680) and its derivatives are recognized for their potential in cancer prevention and treatment, exhibiting anti-proliferative and apoptosis-inducing activities across various tumor cell lines. jfda-online.comnih.gov These compounds can induce apoptosis in human leukemia, liver, colon, and breast cancer cells. jfda-online.comnih.gov Phytochemicals, including coumarins found in cinnamon, are known to inhibit tumor promotion through mechanisms like apoptosis induction and cell cycle arrest. mdpi.com

Within this context, this compound has emerged as a compound of particular interest. A key study identified this compound as having the highest inhibitory activity on Farnesyl Protein Transferase (FPTase) among several tested derivatives. koreascience.kr The inhibition of FPTase is a targeted strategy in cancer therapy because this enzyme is crucial for the function of the Ras protein, which is frequently mutated in human cancers. The ability of this compound to directly inhibit STAT3, a key signaling pathway in cancer, has also been noted, suggesting it could be a potent anticancer agent for tumors with activated STAT3. nih.gov Cinnamaldehydes are known to induce apoptosis by inhibiting the PI3K/Akt signaling pathway, which regulates genes involved in cell survival and proliferation. mdpi.comnih.govmdpi.com

Anti-inflammatory Drug Development

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnamaldehyde and its derivatives have well-documented anti-inflammatory properties, often linked to their ability to modulate signaling pathways such as NF-κB and to inhibit the production of inflammatory mediators. maynoothuniversity.iersc.orgresearchgate.net For instance, synthetic 2-benzoyloxycinnamaldehyde has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production, and naturally occurring 2′-hydroxycinnamaldehyde also reduces NO production by decreasing the activation of NF-κB. maynoothuniversity.ie

While direct studies on the anti-inflammatory effects of this compound are limited, research on its isomer, 4-chlorocinnamaldehyde (B90052), provides valuable insights. In a study related to viral myocarditis, 4-chlorocinnamaldehyde was synthesized and evaluated for its effects on inflammatory cytokines. biomolther.orgnih.gov The study found that certain brominated cinnamaldehyde derivatives significantly inhibited the secretion and expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in cardiomyocytes infected with coxsackievirus B3 (CVB3). biomolther.orgnih.govkoreascience.krnih.govkoreascience.kr These findings suggest that halogenated cinnamaldehydes possess potent anti-inflammatory activities, highlighting a promising avenue for the development of this compound as an anti-inflammatory drug. biomolther.org

Applications in Disease Management (e.g., cardiovascular diseases)

The therapeutic potential of cinnamaldehyde derivatives extends to the management of specific diseases, including cardiovascular conditions like viral myocarditis. rsc.orgscienceopen.com Viral myocarditis is an inflammatory disease of the heart muscle that can lead to serious complications. semanticscholar.org Research has explored the use of cinnamaldehyde derivatives to combat the viral infection and the subsequent inflammatory damage. rsc.orgbiomolther.org

A study involving the synthesis of five cinnamaldehyde derivatives, including 4-chlorocinnamaldehyde (referred to as compound 2), investigated their efficacy against CVB3-induced viral myocarditis. biomolther.orgnih.govsemanticscholar.orgresearchgate.net In this research, 4-chlorocinnamaldehyde demonstrated a weak inhibitory effect on the virus in vitro, with a half-maximal inhibitory concentration (IC50) of 2109.08 ± 157.69 μM. biomolther.orgnih.gov However, it did not significantly reduce myocardial damage in a mouse model of the disease. biomolther.orgnih.gov In contrast, another derivative, α-bromo-4-chlorocinnamaldehyde, was shown to dose-dependently decrease viral titers and alleviate cardiac pathological changes in a similar model. rsc.org This suggests that while the 4-chloro substitution alone may not be sufficient for potent antiviral activity in this context, other halogenated derivatives hold significant promise. rsc.org These studies underscore the potential of modifying the cinnamaldehyde scaffold to develop effective treatments for cardiovascular diseases. rsc.orgresearchgate.netscienceopen.com

| Compound | Antiviral Activity (IC50 in μM) | Cytotoxicity (CC50 in μM) | Source |

|---|---|---|---|

| 4-Chlorocinnamaldehyde | 2109.08 ± 157.69 | 6972.47 ± 734.08 | biomolther.orgnih.gov |

| α-Bromo-4-chlorocinnamaldehyde | 2.12 ± 0.37 | 85.69 ± 7.63 | biomolther.orgnih.gov |

| Cinnamaldehyde (parent compound) | 39.98 ± 6.48 | 1.45 ± 0.23 | researchgate.net |

Considerations for Drug Discovery and Lead Compound Optimization

The translation of a promising compound like this compound into a clinical drug requires rigorous evaluation of its pharmacological properties. This includes assessing its bioavailability, pharmacokinetics, and safety profile to optimize it as a lead compound.

A significant challenge for cinnamaldehyde and its derivatives is their pharmacokinetic profile. Cinnamaldehyde itself is known for limitations such as instability and low bioavailability, as it is prone to oxidation and is extensively metabolized in the stomach, intestine, and liver. yuntsg.comscienceopen.com More than 80% of cinnamaldehyde is metabolized upon entering the body. scienceopen.com To overcome these issues, strategies like using drug encapsulation carriers are being explored to enhance stability, water solubility, and circulatory half-life. scienceopen.com

Preliminary pharmacokinetic data for the related compound, 4-chlorocinnamaldehyde, showed that it was stable in blood for 24 hours at room temperature, and its peak plasma concentration was reached approximately 1.2 hours after oral administration in rats. biomolther.org This suggests that substituted cinnamaldehydes may possess more favorable pharmacokinetic properties than the parent compound. biomolther.org However, detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential to determine its viability as a drug candidate and to guide any necessary lead optimization.

A thorough assessment of toxicity is critical in drug development. For this compound, available data presents a mixed safety profile that requires careful consideration. The compound is classified as irritating to the eyes, respiratory system, and skin, and is considered harmful if swallowed. guidechem.com